molecular formula C9H14O B14305096 6,6-Dimethylcyclohex-1-ene-1-carbaldehyde CAS No. 115463-65-5

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14305096
CAS No.: 115463-65-5
M. Wt: 138.21 g/mol
InChI Key: WGKMOCKIIICBCR-UHFFFAOYSA-N
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Description

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a cyclohexene derivative with a carbaldehyde functional group and two methyl groups attached to the sixth carbon atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein. This reaction yields a mixture of cis- and trans-isomers of the compound . The reaction conditions typically include a solvent such as toluene and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: 6,6-Dimethylcyclohex-1-ene-1-carboxylic acid.

    Reduction: 6,6-Dimethylcyclohex-1-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethylcyclohex-1-ene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-2-ene-1-carbaldehyde

Uniqueness

6,6-Dimethylcyclohex-1-ene-1-carbaldehyde is unique due to the presence of two methyl groups at the sixth carbon atom and the position of the carbaldehyde group. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Properties

CAS No.

115463-65-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6,6-dimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-9(2)6-4-3-5-8(9)7-10/h5,7H,3-4,6H2,1-2H3

InChI Key

WGKMOCKIIICBCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1C=O)C

Origin of Product

United States

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